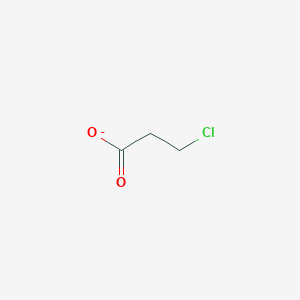

3-Chloropropanoate

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C3H4ClO2- |

|---|---|

分子量 |

107.51 g/mol |

IUPAC名 |

3-chloropropanoate |

InChI |

InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/p-1 |

InChIキー |

QEYMMOKECZBKAC-UHFFFAOYSA-M |

正規SMILES |

C(CCl)C(=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chloropropanoate

Advanced Synthetic Routes and Reaction Optimizations

The preparation of 3-chloropropanoate esters can be achieved through several pathways, each with distinct advantages regarding yield, scalability, and reaction conditions. Optimization of these routes is crucial for efficient industrial and laboratory-scale production.

The most direct methods for synthesizing this compound esters involve the esterification of 3-chloropropanoic acid. This acid is typically produced via the hydrochlorination of acrylic acid. wikipedia.orggoogle.comgoogle.com Once the acid is obtained, several esterification techniques can be applied.

A common laboratory and industrial method is the reaction of 3-chloropropanoic acid with a corresponding alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. chembk.com Alternatively, for higher reactivity, the acid can be converted to 3-chloropropionyl chloride, often using a reagent like thionyl chloride. This acyl chloride then readily reacts with an alcohol to yield the desired ester with high efficiency. google.com

A distinct approach avoids the isolation of 3-chloropropanoic acid altogether. One patented method describes the reaction of an acrylate (B77674) ester with a lower acyl chloride in the presence of an anhydrous alcohol and a polymerization inhibitor. google.com This process generates hydrogen chloride in situ, which then adds across the double bond of the acrylate to form the this compound ester directly.

| Esterification Method | Reactants | Catalyst/Reagent | Key Features |

| Direct Esterification | 3-Chloropropanoic Acid + Alcohol (e.g., Methanol) | Acid Catalyst | Standard equilibrium-driven reaction. chembk.com |

| Acyl Chloride Route | 3-Chloropropanoic Acid + Alcohol | Thionyl Chloride | High-yield, non-reversible reaction via an activated acyl chloride intermediate. google.com |

| In Situ Hydrochlorination | Acrylate Ester + Alcohol + Acyl Chloride | Polymerization Inhibitor | Bypasses the need for pre-synthesized 3-chloropropanoic acid; HCl is generated in the reaction mixture. google.com |

The chlorine atom at the β-position of this compound esters is a competent leaving group, making the compound susceptible to nucleophilic substitution (SN2) reactions. cymitquimica.com This reactivity allows for the introduction of various functional groups, significantly expanding the synthetic utility of the this compound scaffold.

Halogen exchange reactions, a subset of nucleophilic substitution, are particularly useful. For instance, the synthesis of β-fluoro amines, which are valuable precursors for pharmaceuticals, can be achieved via this pathway. In a reported procedure, a this compound derivative was converted to the corresponding 3-fluoropropanoate in 80% yield by refluxing with potassium fluoride (B91410) and dicyclohexano-18-crown-6 (B99776) in acetonitrile. thieme-connect.de The crown ether is crucial for solubilizing the fluoride salt and enhancing its nucleophilicity. thieme-connect.de

However, the reaction pathway can be substrate- and condition-dependent. Research has shown that the reaction of methyl this compound with certain sulfur nucleophiles does not proceed via a direct SN2 mechanism. mdpi.com Instead, under basic conditions, an elimination reaction occurs first, generating methyl acrylate in situ. The nucleophile then adds to the acrylate via a Michael addition mechanism. mdpi.com This highlights the importance of understanding competing reaction pathways when designing syntheses with this compound.

Modern catalytic methods have enabled new ways to functionalize this compound esters, particularly for the formation of carbon-carbon bonds. A significant development is the use of nickel-catalyzed reductive cross-coupling reactions to link C(sp³)-hybridized carbons, like that in ethyl this compound, with C(sp²)-hybridized carbons of aryl halides. acs.org

A specific process was developed and scaled up for the cross-electrophile coupling of a substituted 2-chloropyridine (B119429) with ethyl this compound. acs.orgacs.org This reaction utilizes a nickel(II) catalyst and manganese powder as the terminal reductant. acs.orgresearchgate.net A key optimization was the identification of chlorotriethylsilane (B140506) (TESCl) as an additive to activate the manganese reductant in situ. acs.orgx-mol.com This robust process was successfully demonstrated on a 7-kilogram scale, affording the coupled product in a 64% yield, showcasing its applicability to large-scale synthesis. acs.orgx-mol.com

| Component | Material | Function | Reference |

| Catalyst | Ni(II) source (e.g., NiCl₂·DME) | Forms the active catalytic species for cross-coupling. | acs.orgacs.org |

| Electrophile 1 | Substituted 2-Chloropyridine | C(sp²) coupling partner. | acs.org |

| Electrophile 2 | Ethyl this compound | C(sp³) coupling partner. | acs.org |

| Reductant | Manganese (Mn) powder | Stoichiometric reductant driving the catalytic cycle. | acs.orgacs.org |

| Activator | Chlorotriethylsilane (TESCl) | Activates the surface of the manganese reductant. | acs.orgacs.org |

Derivatization Strategies and Complex Molecule Construction

Beyond functional group interconversion, this compound serves as a key starting material for building more complex molecular architectures, including heterocyclic rings and organometallic reagents.

γ-Butyrolactones are a common structural motif in natural products and pharmaceuticals. A notable synthetic route to this architecture utilizes this compound esters as a three-carbon building block. An electrochemical method has been reported for the direct reductive coupling of ethyl 3-chloropropionate with various carbonyl compounds (aldehydes and ketones). rsc.orgrsc.org This reaction is catalyzed by a catalytic amount of samarium(III) chloride (SmCl₃) and provides a direct pathway to substituted γ-butyrolactones. rsc.orgrsc.org The process involves the reductive formation of an organosamarium intermediate from the chloroester, which then adds to the carbonyl partner, followed by intramolecular cyclization to yield the lactone ring.

This compound esters are effective precursors for the generation of 3-metallopropionates, which function as metal homoenolate equivalents. researchgate.netchemdad.com These organometallic reagents are valuable in synthesis for introducing a three-carbon chain that is nucleophilic at the C3 position.

A specific example is the preparation of (1-ethoxycyclopropoxy)trimethylsilane, a stable and versatile homoenolate precursor. researchgate.net This reagent is synthesized via the reduction of ethyl 3-chloropropionate using a sodium-potassium alloy in the presence of chlorotrimethylsilane. researchgate.net The reaction proceeds through a reductive cyclization mechanism to form a cyclopropanone (B1606653) intermediate, which is then trapped by the silylating agent. These organometallic intermediates can then be used in subsequent reactions with electrophiles to construct more elaborate carbon skeletons.

Cyclopropane (B1198618) Derivatives and Ring-System Syntheses

This compound esters are valuable precursors for the synthesis of cyclopropane derivatives. researchgate.net A notable application is the synthesis of cyclopropanone ethyl hemiacetal from ethyl this compound. acs.orgresearchgate.net This transformation is significant as cyclopropanone equivalents are key intermediates in various synthetic pathways. researchgate.net The reaction involves an acyloin condensation where the ethyl 3-halopropionate undergoes cyclization in the presence of an alkali metal, like sodium or lithium, and chlorotrimethylsilane. The process is often enhanced by sonochemical activation, which aids in metal dispersion. The resulting trimethylsilyl-protected intermediate is then subjected to methanolysis to yield the desired cyclopropanol (B106826) derivative. These cyclopropane derivatives are useful in ring-expansion reactions to form cyclobutanones and can be employed in stereochemical studies.

Integration into Peptidomimetics and Amino Acid Analogs (e.g., β-Chloro-L-Alanine Derivatives)

This compound derivatives are instrumental in the synthesis of peptidomimetics and modified amino acids, which are crucial in drug discovery. frontiersin.org For instance, tert-butyl this compound is a key intermediate in the synthesis of antimicrobial agents and peptidomimetics. It is used to create derivatives like Boc-Sar-β-chloro-L-Ala-OBzl, which has shown antimicrobial properties. semanticscholar.org The synthesis of β-chloro-L-alanine derivatives often starts from readily available chiral precursors like Boc-L-serine. semanticscholar.orgmdpi.com The process involves steps such as base-catalyzed esterification, chlorination, and chemoselective deprotection to yield the desired β-chloro-L-alanine compounds in their enantiomerically pure forms. semanticscholar.orgmdpi.com These derivatives are valuable for creating phosphonotripeptide derivatives with potential biological activity. mdpi.com

Heterocyclic Compound Synthesis (e.g., Borneol Derivatives, 1-Indanones)

The reactivity of this compound has been harnessed for the synthesis of various heterocyclic compounds.

Borneol Derivatives: (-)-Borneol can be acylated with 3-chloropropionyl chloride to form (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl this compound. rsc.orgresearchgate.net This intermediate then reacts with different N- and S-nucleophiles to produce a range of novel heterocyclic derivatives of (-)-borneol. researchgate.net The initial acylation is typically carried out in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (CH2Cl2). rsc.org The resulting ester can then undergo nucleophilic substitution with various amines or sulfur-containing heterocycles to yield the final products, which have been investigated for their potential antiviral activities. researchgate.netmdpi.com

1-Indanones: 3-Chloropropionyl chloride is a key reagent in the synthesis of 1-indanones, a class of compounds with a broad spectrum of biological activities. beilstein-journals.org One approach involves the reaction of 3-chloropropionyl chloride with a substituted benzene, such as anisole (B1667542) or 2,6-dibromophenol (B46663), in a Friedel-Crafts acylation reaction. beilstein-journals.orggoogle.comgoogle.com This is followed by an intramolecular cyclization to form the indanone ring system. beilstein-journals.orggoogle.com For example, reacting 3-chloropropionyl chloride with anisole can lead to the formation of 5-hydroxy-1-indanone (B188539) through a one-pot acylation and cyclization process. google.com Similarly, reaction with 2,6-dibromophenol yields 2,6-dibromophenyl 3-chloropropionate, which can be cyclized and subsequently debrominated to produce 5-hydroxy-1-indanone. beilstein-journals.org

Multi-functionalized Compounds (e.g., 3-(3-Chloropropanamido)phenyl this compound)

This compound can be incorporated into molecules containing multiple functional groups, leading to compounds with diverse chemical properties. An example is the synthesis of 3-(3-chloropropanamido)phenyl this compound. This bifunctional aromatic compound is typically synthesized by reacting 3-chloropropanoic acid with 3-(3-chloropropanamido)phenol. Alternative methods include the reaction of 3-chloropropanoyl chloride with 3-(3-chloropropanamido)phenol or a multi-step approach involving the initial synthesis of the amide followed by esterification. This compound serves as an important intermediate in the synthesis of other organic molecules and is noted as an impurity of the antipsychotic drug aripiprazole. pharmaffiliates.com

Table 1: Synthesis Methods for 3-(3-Chloropropanamido)phenyl this compound

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Esterification | 3-chloropropanoic acid, 3-(3-chloropropanamido)phenol, acid catalyst | Reflux in an inert solvent | Simple, scalable | Equilibrium-controlled, requires water removal |

| Acid Chloride Route | 3-chloropropanoyl chloride, 3-(3-chloropropanamido)phenol | Room temperature, inert atmosphere | High reactivity, high yield | Requires handling of toxic reagents |

| Amide Precursor Approach | 3-aminophenol, 3-chloropropanoic acid; then esterification | Standard amidation and esterification conditions | Flexibility in functionalization | Multi-step process |

This table is based on information from the provided search results.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for optimizing synthetic routes and developing new applications.

Electrosynthesis offers a sustainable alternative for chemical transformations. Ethyl this compound has been utilized in electrosynthetic methods, for example, in the creation of γ-butyrolactones through reductive coupling with carbonyl compounds, catalyzed by samarium chloride (SmCl₃). In the context of cross-electrophile coupling, nickel-catalyzed reactions between aryl chlorides (like 2-chloropyridine) and ethyl this compound have been studied. acs.orgresearchgate.netresearchgate.net Mechanistic investigations of related Ni-catalyzed reductive cross-coupling reactions suggest a Ni(I)/Ni(III) catalytic cycle. acs.org The reaction is often initiated by the activation of the aryl halide by a Ni(I) species, followed by the rate-determining activation of the alkyl halide. acs.org

The oxidation of ethyl 3-chloropropionate by potassium permanganate (B83412) (KMnO₄) in an acidic medium has been the subject of kinetic and mechanistic studies. semanticscholar.orgscholarscentral.comijera.comtsijournals.com These studies show that the reaction is first-order with respect to both the oxidant (KMnO₄) and the substrate (ethyl 3-chloropropionate). ijera.comtsijournals.com The reaction rate increases with increasing acid concentration and temperature. ijera.comtsijournals.com The proposed mechanism involves the formation of an unstable intermediate complex between the ester and permanganate, which then disproportionates to yield the final products, identified as acetic acid and an aldehyde. ijera.com The negative entropy of activation values suggests a rigid transition state, consistent with reactions proceeding through a highly ionized transition state. ijera.com

Table 2: Investigated Parameters in the Oxidation of Ethyl 3-Chloropropionate by KMnO₄

| Parameter | Observation |

|---|---|

| Concentration of KMnO₄ | First-order dependence |

| Concentration of Ethyl 3-Chloropropionate | First-order dependence |

| Acid Concentration | Rate increases with increasing concentration |

| Temperature | Rate increases with increasing temperature |

This table is based on information from the provided search results. ijera.comtsijournals.com

Reductive Processes

Reductive processes involving this compound are crucial in forming new carbon-carbon bonds. A significant example is the nickel-catalyzed reductive cross-coupling reaction.

Research has detailed the development and scale-up of a nickel-catalyzed reductive cross-electrophile coupling reaction between a substituted 2-chloropyridine and ethyl this compound. x-mol.comacs.org This process utilizes manganese dust as the terminal reductant. x-mol.comacs.org To enhance the reaction, various additives were screened for the in-situ activation of the manganese reductant, with chlorotriethylsilane (TESCl) proving to be the most effective for achieving optimal conversion. x-mol.com

The successful implementation of this process was demonstrated on a 7 kg scale, yielding the coupled product in a 64% yield. x-mol.comacs.org The study also employed a focused beam reflectance measurement (FBRM) probe to monitor particle attrition and manganese activation throughout the reaction. x-mol.comacs.org Furthermore, modeling was used to understand the mixing requirements necessary for the effective suspension of manganese during the scale-up process. x-mol.comacs.org

This nickel(II)-catalyzed reductive cross-coupling provides a robust method for creating a carbon-carbon bond between an aromatic halide and an alkyl halide. nottingham.ac.ukcolab.ws

Table 1: Key Parameters of Ni(II)-Catalyzed Reductive Cross-Coupling

| Parameter | Description |

|---|---|

| Reactants | Substituted 2-chloropyridine and Ethyl this compound |

| Catalyst | Nickel(II) |

| Reductant | Manganese dust |

| Activator | Chlorotriethylsilane (TESCl) |

| Scale | Successfully demonstrated on a 7 kg scale |

| Yield | 64% |

Unimolecular Decomposition Reactions

The unimolecular decomposition of this compound derivatives, particularly through gas-phase elimination, has been a subject of kinetic studies. These reactions are typically homogeneous and follow first-order kinetics.

One study investigated the gas-phase elimination kinetics of ethyl 3-chloropropionate. acs.org The research focused on the electronic effects of substituents at the acyl carbon on the reaction rate. acs.org

Another relevant study focused on the pyrolysis of isopropyl β-chloropropionate in a static system. The reaction was found to be homogeneous and unimolecular, following a first-order rate law. researchgate.net The Arrhenius equation for the rate coefficient was determined as: log k(s⁻¹) = (12.57 ± 0.21) - (180.8 ± 2.3) kJ mol⁻¹ (2.303RT)⁻¹ researchgate.net

This research highlights how electronic factors of polar substituents influence the rate of elimination for these types of compounds. researchgate.net

Table 2: Kinetic Data for the Pyrolysis of Isopropyl β-chloropropionate

| Parameter | Value |

|---|---|

| Temperature Range | 279.8-351.8 °C |

| Pressure Range | 26.5-250 torr |

| log k(s⁻¹) Equation | (12.57 ± 0.21) - (180.8 ± 2.3) kJ mol⁻¹ (2.303RT)⁻¹ |

Biodegradation and Microbial Metabolism of 3 Chloropropanoate

Isolation and Characterization of 3-Chloropropanoate-Degrading Microorganisms

The isolation of microorganisms capable of degrading this compound from contaminated environments is a crucial first step in understanding and harnessing their metabolic capabilities. Researchers have successfully isolated several bacterial and fungal strains with the ability to break down this compound.

A number of bacterial species have been identified as effective degraders of this compound. These have been isolated from various environments, such as soil and mud, indicating a widespread, albeit specialized, metabolic capability in the microbial world.

Bacillus sp. CGMCC no. 4196 : Isolated from mud, this bacterial strain can degrade high concentrations of this compound. researchgate.net It demonstrates the ability to utilize this compound as a growth substrate. researchgate.net

Pseudomonas sp. B6P : This strain was originally isolated from a paddy field and has shown the ability to degrade this compound. scialert.netutm.my

Rhodococcus sp. HJ1 : Isolated from an agricultural field, this bacterium can utilize this compound as its sole source of carbon and energy. utm.mynih.gov The cells have a doubling time of approximately 10 to 11 hours when grown in a minimal medium containing 3-chloropropionic acid. utm.my

Arthrobacter sp. S1 : This bacterium, isolated from contaminated soil, is notable for its ability to utilize both α-haloalkanoic acids and β-haloalkanoic acids, including this compound, as its sole carbon source. researchgate.netutm.my It has a cell doubling time of about 10 hours when grown on this compound. researchgate.net

Table 1: Selected this compound-Degrading Bacterial Strains

| Strain | Isolation Source | Key Characteristics |

|---|---|---|

| Bacillus sp. CGMCC no. 4196 | Mud | Capable of degrading high concentrations of this compound. researchgate.net |

| Pseudomonas sp. B6P | Paddy Field | Degrades this compound. scialert.netutm.my |

| Rhodococcus sp. HJ1 | Agricultural Soil | Utilizes this compound as a sole carbon and energy source. utm.mynih.gov |

| Arthrobacter sp. S1 | Contaminated Soil | Degrades both α- and β-haloalkanoic acids, including this compound. researchgate.netutm.my |

In addition to bacteria, several fungal species have been identified that can degrade this compound. These fungi also demonstrate the ability to use this compound as a carbon source.

Mucor sp. SP1 and Trichoderma sp. SP2 : Both of these filamentous fungi were isolated from agricultural land and were found to grow on this compound as the sole source of carbon and energy. They were able to utilize at least 80% of 10 mM this compound in a liquid minimal medium after 18 days.

Aspergillus aculeatinus M1 : This fungal strain has also been identified as capable of biodegrading 3-chloropropionic acid.

Table 2: this compound-Degrading Fungal Species

| Species | Key Characteristics |

|---|---|

| Mucor sp. SP1 | Grows on this compound as a sole carbon source. |

| Trichoderma sp. SP2 | Grows on this compound as a sole carbon source. |

| Aspergillus aculeatinus M1 | Capable of biodegrading 3-chloropropionic acid. |

Accurate identification of these microorganisms is essential for their characterization and potential application in bioremediation. Molecular techniques are commonly employed for this purpose.

16S rRNA Gene Analysis : This is a widely used method for the identification and phylogenetic classification of bacteria. For instance, the identification of Rhodococcus sp. HJ1 was confirmed through the analysis of its 16S rRNA gene sequence. nih.gov This technique involves amplifying the 16S rRNA gene using polymerase chain reaction (PCR) with universal primers and then sequencing the amplified product to compare it with existing databases for identification. Similarly, Arthrobacter sp. S1 was identified using 16S rRNA analysis. researchgate.netutm.my

18S rRNA Gene Analysis : For fungi, the equivalent of the 16S rRNA gene is the 18S rRNA gene, which is used for their molecular identification. Mucor sp. SP1 and Trichoderma sp. SP2 were identified based on the sequencing of their 18S rRNA gene segments.

Enzymatic Dehalogenation Mechanisms and Kinetics

The key to the microbial degradation of this compound lies in the action of specific enzymes called dehalogenases. These enzymes catalyze the cleavage of the carbon-halogen bond, which is the initial and often rate-limiting step in the degradation pathway.

Dehalogenases from several this compound-degrading bacteria have been isolated and characterized to understand their properties and catalytic mechanisms.

From Bacillus sp. CGMCC no. 4196 : The dehalogenase from this strain is involved in the initial step of this compound degradation. researchgate.net The reaction is characterized as a hydrolytic dehalogenation that is independent of coenzyme A and oxygen. researchgate.net

From Pseudomonas sp. B6P : The dehalogenase from this bacterium has been purified and characterized. scialert.net It is a monomer with a molecular weight of approximately 56,000 Da. scialert.netutm.my The enzyme is stable between pH 5 to 8, with an optimal pH of 8. scialert.netutm.my Its activity is not significantly affected by metal ions such as Mn²⁺, Fe³⁺, and Mg²⁺, but it is inhibited by Hg²⁺ and Ag²⁺. scialert.netutm.my The enzyme exhibits Michaelis-Menten kinetics with a Km value of 0.20 mM for this compound. scialert.netutm.my

Table 3: Properties of this compound Dehalogenase from Pseudomonas sp. B6P

| Property | Value |

|---|---|

| Molecular Weight | ~56,000 Da scialert.netutm.my |

| Optimal pH | 8 scialert.netutm.my |

| pH Stability | 5 to 8 scialert.netutm.my |

| Km for this compound | 0.20 mM scialert.netutm.my |

| Effect of Metal Ions | Inhibited by Hg²⁺ and Ag²⁺ scialert.netutm.my |

The primary mechanism for the enzymatic removal of the chlorine atom from this compound is hydrolytic dehalogenation. This process involves the replacement of the halogen atom with a hydroxyl group from a water molecule.

Pathways : In Bacillus sp. CGMCC no. 4196, the degradation pathway begins with the hydrolytic dehalogenation of this compound to form 3-hydroxypropionic acid. researchgate.net This intermediate is then further oxidized. researchgate.net This represents a common pathway for the breakdown of β-chlorinated aliphatic acids. researchgate.net

Specificity : The dehalogenase enzymes involved in the degradation of this compound often exhibit a high degree of substrate specificity. For example, the enzyme from Rhodococcus sp. HJ1 specifically acts on β-substituted halogenated aliphatic acids and does not dehalogenate α-chloroalkanoates. utm.my This specificity is crucial as it determines the range of pollutants a particular microorganism can degrade. Similarly, the dehalogenase from Bacillus sp. CGMCC no. 4196 degrades this compound but not chloroacetate (B1199739) or 2-chloropropionate. researchgate.net

Kinetic Parameters of Dehalogenase Activity (e.g., K_m, Specific Activity)

The efficiency of dehalogenase enzymes in metabolizing this compound and related compounds can be quantified by their kinetic parameters. These parameters, including the Michaelis constant (K_m) and the catalytic rate (k_cat), provide insights into the enzyme's affinity for the substrate and its turnover rate.

For instance, the steady-state kinetic analysis of haloalkane dehalogenase from Rhodococcus rhodochrous NCIMB 13064 (DhaA) with various halopropanes has shown that brominated propanes exhibit higher k_cat and lower K_m values compared to their chlorinated counterparts. nih.gov Pre-steady-state kinetic analysis of cis-3-chloroacrylic acid dehalogenase has been used to determine the values of k_cat and K_m through fitting data to the Michaelis-Menten equation. nih.gov

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| Haloalkane dehalogenase (DhaA) | Bromopropanes | Lower than chlorinated analogues | Higher than chlorinated analogues | nih.gov |

| cis-3-Chloroacrylic acid dehalogenase | cis-3-Bromoacrylate | - | ~3 s⁻¹ | nih.gov |

Comparative Enzymatic Activity with Alpha- and Beta-Halogenated Alkanoates

The position of the halogen atom on the alkanoate chain significantly influences the substrate specificity and catalytic efficiency of dehalogenases. Enzymes have evolved to preferentially act on either alpha (α) or beta (β) halogenated compounds.

The dehalogenation of α-halosubstituted alkanoic acids is catalyzed by halidohydrolases, which are categorized into different mechanistic groups based on their substrate and inhibitor specificity, as well as their mode of product formation. nih.gov In contrast, β-halosubstituted alkanoic acids are dehalogenated by halidohydrolases that act on the coenzyme A ester of the β-haloalkanoic acid. nih.gov

Research on haloalkane dehalogenase from Rhodococcus rhodochrous (DhaA) has demonstrated that this enzyme can act on a wide range of haloalkanes, with brominated compounds generally being better substrates than chlorinated ones. nih.gov This indicates a preference for the type of halogen as well as its position.

| Enzyme Type | Primary Substrate | Mechanism Detail | Reference |

|---|---|---|---|

| α-Halosubstituted Alkanoic Acid Halidohydrolases | α-Halogenated Alkanoic Acids | Grouped by substrate/inhibitor specificity and product formation | nih.gov |

| β-Halosubstituted Alkanoic Acid Halidohydrolases | β-Halogenated Alkanoic Acids | Acts on the coenzyme A ester of the substrate | nih.gov |

Metabolic Pathways and Metabolite Profiling

Identification of Key Intermediates (e.g., 3-Hydroxypropionic Acid, Malonic Acid Semialdehyde)

The microbial degradation of this compound proceeds through a series of metabolic intermediates. Following the initial dehalogenation step, which converts this compound to 3-hydroxypropionic acid, further enzymatic transformations occur.

While direct pathways for this compound are being elucidated, analogous pathways for similar compounds provide insight. For example, in the degradation of 3-chlorobenzoate, intermediates such as 3-hydroxybenzoate and 4-hydroxybenzoate (B8730719) are formed. researchgate.net In the case of 1,2,3-trichloropropane (B165214) metabolism, reactive intermediates like 2,3-dichloropropanal (B154343) and 1,3-dichloroacetone (B141476) can arise. nih.gov These examples highlight the formation of hydroxylated and aldehydic intermediates during the breakdown of halogenated organic compounds.

Role of Oxidoreductases and Dehydrogenases in Downstream Metabolism

Following the initial dehalogenation, oxidoreductases and dehydrogenases play a crucial role in the further metabolism of the resulting intermediates. These enzymes catalyze oxidation-reduction reactions, which are fundamental to breaking down the carbon skeleton of the molecule.

Oxidoreductases, a large class of enzymes, are involved in various metabolic processes, including cellular respiration and the biosynthesis and degradation of biomolecules. researchgate.net Dehydrogenases, a subclass of oxidoreductases, are particularly important in converting hydroxylated intermediates into their corresponding aldehydes or ketones. For instance, in the metabolism of 1,2,3-trichloropropane, dehydrogenase activity is presumed to be involved in the reduction of 2,3-dichloropropanal and 1,3-dichloroacetone to their corresponding alcohols. nih.gov

Complete Mineralization Pathways of this compound

The ultimate fate of this compound in many microbial systems is complete mineralization, where it is broken down into carbon dioxide, water, and chloride ions. This process ensures the complete removal of the pollutant from the environment.

While some microorganisms have limited catabolic pathways, others have evolved the ability to completely mineralize organohalide compounds. nih.gov The complete dechlorination of compounds like tetrachloroethene to ethene by some anaerobic bacteria is a well-documented example of complete mineralization. mdpi.com The metabolic pathway for this compound would involve the sequential action of dehalogenases, oxidoreductases, and other enzymes to channel the carbon into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to its complete breakdown.

Environmental Bioremediation Strategies Utilizing 3 Chloropropanoate Degradation

In Situ Bioremediation Approaches for 3-Chloropropanoate Contamination

In situ bioremediation involves treating the contaminated material in its original location, which minimizes site disruption and reduces costs associated with excavation and transportation. rjlbpcs.comiastate.edu Several in situ techniques hold potential for the remediation of this compound, primarily by enhancing the activity of indigenous microorganisms or by introducing specialized microbes.

Biostimulation aims to enhance the degradation capabilities of the native microbial populations by providing them with essential nutrients, electron acceptors, or other limiting factors. medcraveonline.comnih.gov For the bioremediation of this compound, the addition of specific nutrients and electron acceptors can significantly accelerate its breakdown.

The biodegradation of 3-CP by indigenous microorganisms often requires additional sources of nitrogen and phosphorus to support microbial growth and enzymatic activities. researchgate.net Research has shown that while some bacteria can utilize 3-CP as a sole carbon and energy source, their growth and degradation efficiency can be enhanced by the amendment of these essential nutrients. researchgate.net For instance, the degradation of other chlorinated aliphatic hydrocarbons has been shown to be stimulated by the addition of electron donors, which can also be a viable strategy for 3-CP. nih.gov

In anaerobic environments, where oxygen is absent, microorganisms utilize alternative electron acceptors for respiration. clu-in.org The reductive dehalogenation of chlorinated compounds, a key step in their anaerobic biodegradation, is dependent on the availability of suitable electron acceptors such as nitrate, sulfate, or ferric iron. clu-in.org Therefore, the introduction of these compounds into a 3-CP contaminated anaerobic site could stimulate its degradation. The selection of amendments is critical and should be based on site-specific geochemical conditions and the metabolic requirements of the 3-CP-degrading microbial community.

Table 1: Potential Amendments for Biostimulation of this compound Degradation

| Amendment Type | Examples | Rationale for 3-CP Degradation |

| Nutrients | Nitrogen (e.g., ammonia, nitrate), Phosphorus (e.g., phosphates) | To support microbial growth and enzymatic production for both aerobic and anaerobic degradation. |

| Electron Donors | Lactate, molasses, vegetable oils | To provide a source of energy and electrons for reductive dehalogenation under anaerobic conditions. researchgate.net |

| Electron Acceptors | Oxygen (for aerobic sites), Nitrate, Sulfate, Ferric Iron (for anaerobic sites) | To facilitate microbial respiration, which is coupled with the degradation of 3-CP. clu-in.org |

Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia into a contaminated site to supplement the indigenous population and enhance the degradation of the target contaminant. medcraveonline.com This approach is particularly useful when the native microbial community lacks the necessary catabolic genes for efficient this compound degradation.

Several bacterial and fungal species have been identified with the ability to degrade this compound. For example, strains of Pseudomonas, Bacillus, Mucor, and Trichoderma have demonstrated the capacity to utilize 3-CP as a sole source of carbon and energy. researchgate.netresearchgate.net The primary mechanism of degradation involves a dehalogenase enzyme that removes the chlorine atom from the molecule, a critical first step in its breakdown. researchgate.net

The application of bioaugmentation for 3-CP remediation would involve isolating and culturing these potent degrading microorganisms and then introducing them into the contaminated soil or groundwater. Engineered microorganisms, with enhanced dehalogenase activity or improved survival in the field, could also be developed and applied. The success of bioaugmentation depends on various factors, including the ability of the introduced microorganisms to survive and compete with the indigenous flora, as well as the bioavailability of the contaminant.

Table 2: Examples of Microorganisms with Potential for Bioaugmentation in 3-CP Remediation

| Microorganism | Type | Key Degradative Feature | Reference |

| Pseudomonas sp. | Bacterium | Possesses dehalogenase activity for 3-CP degradation. | researchgate.net |

| Bacillus aryabhattai | Bacterium | Capable of utilizing 3-CP as a sole carbon and energy source. | researchgate.net |

| Trichoderma sp. | Fungus | Demonstrates degradation of 3-CP in liquid cultures. | researchgate.net |

| Mucor sp. | Fungus | Able to grow on minimal media with 3-CP as the sole carbon source. | researchgate.net |

Bioventing and biosparging are in situ bioremediation technologies that enhance the aerobic degradation of contaminants by delivering oxygen to the subsurface. clu-in.orgumn.edu Given that many of the identified this compound-degrading microorganisms are aerobic, these techniques are highly relevant for the remediation of 3-CP contaminated sites.

Bioventing is applied to the unsaturated (vadose) zone and involves the injection of air or oxygen at low flow rates to stimulate the activity of indigenous aerobic microorganisms. clu-in.org This process enhances the natural biodegradation of contaminants while minimizing their volatilization. umn.edu For sites with 3-CP contamination in the vadose zone, bioventing could provide the necessary oxygen to support the aerobic metabolic pathways of degrading bacteria and fungi.

Biosparging , on the other hand, is used to treat the saturated zone by injecting air or oxygen below the water table. epa.gov The injected air rises through the groundwater, transferring oxygen to the dissolved phase and stimulating the aerobic biodegradation of contaminants like 3-CP. clu-in.org This technique can be particularly effective for treating dissolved 3-CP plumes in groundwater. The effectiveness of both bioventing and biosparging is dependent on the permeability of the soil and the presence of a competent aerobic microbial population. clu-in.org

Ex Situ Bioremediation Technologies

Ex situ bioremediation involves the excavation of contaminated soil or the pumping of contaminated groundwater for treatment at the surface. ijnrd.org These methods offer better control over the remediation process and can often achieve faster results compared to in situ techniques. iastate.edu

Bioreactors provide a controlled environment for the biological treatment of contaminated water or slurries of contaminated soil. clu-in.org For this compound contamination, bioreactors can be designed to optimize the conditions for the growth and activity of 3-CP-degrading microorganisms.

In a bioreactor, parameters such as pH, temperature, nutrient levels, and oxygen concentration can be precisely controlled to enhance the rate of 3-CP degradation. clu-in.org The system can be inoculated with a high concentration of specialized 3-CP-degrading microorganisms (bioaugmentation) to ensure efficient and rapid treatment. Different types of bioreactors, such as stirred-tank reactors, fluidized-bed reactors, or membrane bioreactors, could be adapted for this purpose. For instance, a continuous-flow bioreactor could be used to treat large volumes of 3-CP-contaminated groundwater, where the water is passed through a chamber containing immobilized 3-CP-degrading bacteria.

Biopiles and landfarming are ex situ techniques used for the bioremediation of contaminated soils. researchgate.netfrtr.gov Both methods rely on stimulating the activity of indigenous or introduced microorganisms to degrade contaminants in the excavated soil.

Biopiles involve piling the excavated contaminated soil into a mound and incorporating a system for aeration, such as perforated pipes (B44673) through which air is forced. researchgate.net This enhances aerobic biodegradation. The biopile can also be amended with nutrients and water to optimize microbial activity. amazonaws.com For 3-CP contaminated soil, constructing a biopile would create an ideal environment for aerobic degrading microorganisms to thrive and break down the contaminant.

Landfarming is a simpler technique where the contaminated soil is spread in a thin layer over a prepared surface. frtr.govenviro.wiki The soil is periodically tilled to provide aeration, and nutrients and water are added as needed to stimulate microbial degradation. researchgate.net Landfarming is generally a slower process than biopiling but can be a cost-effective solution for large volumes of soil with low to moderate levels of this compound contamination. The effectiveness of both biopiles and landfarming for 3-CP remediation would depend on factors such as soil type, initial contaminant concentration, and climatic conditions. frtr.gov

Table 3: Comparison of Ex Situ Bioremediation Technologies for this compound

| Technology | Description | Key Advantages for 3-CP Remediation |

| Bioreactors | Contained systems for treating contaminated water or soil slurries. | High degree of control over environmental parameters, potential for rapid degradation rates. |

| Biopiles | Mounds of excavated soil with engineered aeration. | Effective for treating large volumes of soil, enhanced aerobic degradation. researchgate.net |

| Landfarming | Spreading and tilling of soil to enhance natural biodegradation. | Cost-effective for large areas, simple to implement. frtr.gov |

Molecular and Ecological Considerations in Bioremediation Efficacy

The success of bioremediation strategies for this compound (3-CP) is contingent upon a complex interplay of molecular and ecological factors. The efficacy of microbial degradation is not solely dependent on the presence of a single, capable species but is deeply influenced by the dynamics of the microbial community, the genetic potential of the microorganisms, and the surrounding environmental conditions. slideshare.net Understanding these elements is critical for optimizing in-situ and ex-situ bioremediation processes.

Microbial Community Dynamics and Consortia Optimization

While pure bacterial and fungal cultures have demonstrated the ability to degrade 3-CP in laboratory settings, in natural environments, degradation is predominantly carried out by mixed microbial consortia. griffith.edu.au These consortia, or microbial communities, often exhibit greater resilience and metabolic versatility compared to single species, making them more effective for bioremediation. mdpi.commdpi.com The interactions within a consortium, such as cross-feeding or co-metabolism, can lead to the complete mineralization of complex pollutants that a single strain might only partially break down. frontiersin.orgresearchgate.net

The dynamics of these communities are complex; the introduction of a contaminant like 3-CP can shift the microbial population, favoring species capable of utilizing it as a carbon source. nih.govmdpi.com For instance, studies on contaminated sites have shown that indigenous microbial populations can adapt to degrade halogenated compounds. griffith.edu.au However, the degradation process in a natural setting, such as contaminated soil or water, is often much slower than in optimized lab cultures, taking weeks for significant breakdown to occur. griffith.edu.au

Optimizing microbial consortia is a key strategy for enhancing bioremediation. mdpi.com This can be approached in two main ways:

Top-down engineering: Enriching and isolating natural consortia from the contaminated site itself, which are already adapted to the local conditions. researchgate.net

Bottom-up engineering: Constructing a synthetic microbial consortium by combining different strains with specific, complementary metabolic capabilities. frontiersin.orgresearchgate.net This approach allows for the rational design of a community tailored for the degradation of a specific pollutant. frontiersin.org

Research has shown that the synergistic action of a well-structured consortium, sometimes including bacteria, fungi, and yeasts, is generally more effective than the action of a single strain. frontiersin.org The communication and metabolic exchange between different microorganisms can significantly enhance the degradation capacity for pollutants. frontiersin.org

Table 1: Examples of Engineered Microbial Consortia for Bioremediation

| Target Pollutant(s) | Consortium Composition | Key Finding | Reference |

|---|---|---|---|

| Pyrene (B120774) | Five culturable bacteria including Mycobacterium and Novosphingobium pentaromativorans | Showed a three-fold higher degradation rate for pyrene compared to a single bacterial strain due to cooperative degradation. | mdpi.com |

| Phenanthrene | A three-bacteria system | Synergistic effects between the bacterial species significantly improved the degradation efficiency of phenanthrene. | frontiersin.org |

| Petroleum Hydrocarbons | A consortium of eight fungi, three yeasts, and four bacteria | The synergistic microbial consortia demonstrated significantly higher remediation efficacy compared to single strains or single-kingdom mixed cultures. | frontiersin.org |

| Chlorinated Ethenes | Dehalococcoides (DHC)-containing consortia | Large-scale fermentation was developed to produce consortia suitable for bioaugmentation of contaminated aquifers. | nih.gov |

Genetic Engineering for Enhanced Degradation Capabilities

The efficiency of 3-CP bioremediation can be significantly enhanced through the genetic modification of microorganisms. mdpi.com This approach focuses on improving the key enzymatic pathways responsible for breaking down the pollutant. nih.gov The initial and often rate-limiting step in 3-CP degradation is the cleavage of the carbon-halogen bond, a reaction catalyzed by dehalogenase enzymes. academicjournals.org

Genetic engineering strategies can be employed to:

Improve Enzyme Activity: Techniques like directed evolution can be used to create mutant enzymes with higher catalytic efficiency and specificity for 3-CP. nih.gov For example, random mutagenesis was successfully used to improve the activity of a haloalkane dehalogenase from Rhodococcus sp. towards 1,2,3-trichloropropane (B165214) (TCP), a related recalcitrant compound. A mutant enzyme with two amino acid substitutions was nearly eight times more efficient at dehalogenating TCP than the wild-type version. nih.gov

Construct Novel Metabolic Pathways: Genes encoding for effective dehalogenases can be introduced into robust host organisms that are well-adapted to the environmental conditions of a contaminated site. nih.govnih.gov An artificial metabolic pathway for TCP degradation was engineered in Escherichia coli by assembling genes for a haloalkane dehalogenase, a haloalcohol dehalogenase, and an epoxide hydrolase from different organisms. researchgate.net

These genetic strategies hold immense promise for developing "designer microbes" specifically tailored for the rapid and complete degradation of this compound, overcoming the limitations of naturally occurring pathways. nih.govnih.gov

Table 2: Genetic Engineering Strategies for Enhanced Halogenated Compound Degradation

| Strategy | Target Compound | Approach | Result | Reference |

|---|---|---|---|---|

| Directed Evolution | 1,2,3-Trichloropropane (TCP) | Random mutagenesis of the haloalkane dehalogenase gene (dhaA) from Rhodococcus sp. | A second-generation mutant enzyme (Cys176Tyr and Tyr273Phe substitutions) showed a nearly eight-fold increase in degradation efficiency. | nih.gov |

| Heterologous Expression & Pathway Construction | 1,2,3-Trichloropropane (TCP) | The evolved dhaA gene was expressed in Agrobacterium radiobacter AD1, a bacterium capable of utilizing the degradation product. | The engineered strain was able to utilize TCP as its sole carbon and energy source for growth. | nih.gov |

| Synthetic Metabolic Pathway | 1,2,3-Trichloropropane (TCP) | A five-gene artificial pathway was engineered into E. coli using computational models to identify and optimize bottlenecks. | Achieved complete metabolism of TCP to glycerol. | researchgate.net |

| Enzyme Modification | Polyethylene terephthalate (B1205515) (PET) | Amino acid exchanges in a cutinase enzyme created a disulfide bridge, improving substrate binding and thermostability. | The modified enzyme depolymerized 90% of amorphous PET in 10 hours, compared to 50% for the native enzyme. | mdpi.com |

Factors Influencing Bioremediation Success (e.g., pH, Temperature, Substrate Concentration)

The success of bioremediation is profoundly influenced by various physicochemical factors that affect microbial growth and enzymatic activity. slideshare.netresearchgate.netresearchgate.net Optimizing these parameters is crucial for maximizing the degradation rate of this compound. mdpi.com

pH: The pH of the contaminated soil or water is a critical factor, as dehalogenase enzymes exhibit optimal activity within a specific pH range. researchgate.net For most microbial bioremediation processes, a pH between 5.5 and 8.0 is considered optimal. researchgate.net Studies on dehalogenases active against 3-CP have shown that peak activity is often observed in the neutral to slightly alkaline range. For example, the dehalogenase from a Rhodococcus sp. had an optimal pH of about 7.6, while the enzyme from Pseudomonas sp. B6P functioned best at pH 8. academicjournals.orgscialert.net Extreme pH values can denature the enzymes, halting the degradation process. academicjournals.org

Temperature: Temperature directly impacts microbial metabolism and enzyme kinetics. researchgate.net Most microorganisms involved in bioremediation thrive in a temperature range of 10 to 38°C. researchgate.net The optimal temperature for dehalogenase activity from several 3-CP degrading bacteria, including Rhodococcus sp. HJ1, Pseudomonas sp. B6P, and Bacillus cereus SN1, has been identified as 30°C. academicjournals.orgscialert.netresearchgate.netutm.my Enzyme activity tends to decrease rapidly at temperatures above 40-50°C. academicjournals.orgscialert.net

Substrate Concentration: The concentration of 3-CP can also influence bioremediation efficacy. While it serves as a carbon source for specific microbes, high concentrations can be toxic and inhibit microbial activity. researchgate.net Research on several bacterial strains showed that optimal degradation occurred with 3-CP concentrations between 10 and 20 mM. griffith.edu.au At these concentrations, the compound served as an effective carbon source, supporting steady cell growth and near-complete degradation within several days. griffith.edu.au However, concentrations significantly higher than this may slow or prevent microbial growth and metabolic activity. researchgate.net

Table 3: Optimal Conditions for Dehalogenase Activity on this compound

| Microorganism | Optimal pH | Optimal Temperature (°C) | Km for 3-CP (mM) | Reference |

|---|---|---|---|---|

| Rhodococcus sp. HJ1 | 7.6 | 30 | 0.2 | scialert.net |

| Pseudomonas sp. B6P | 8.0 | 30 | 0.20 ± 0.05 | academicjournals.orgresearchgate.net |

| Bacillus cereus SN1 | 6.0 | 30 | 0.2 | researchgate.net |

| Bacillus cereus WH2 | 7.0 | 30 | 0.32 | utm.my |

Biocatalysis and Enzyme Engineering for 3 Chloropropanoate Transformations

Enzyme-Catalyzed Synthesis and Derivatization

Enzymes are increasingly utilized for the synthesis and derivatization of various organic compounds, including those structurally related to 3-chloropropanoate. Their inherent catalytic power allows for precise chemical transformations that are often difficult to achieve through conventional synthetic routes.

Chemoenzymatic Approaches in Organic Synthesis

Chemoenzymatic approaches integrate enzymatic steps with traditional chemical reactions, leveraging the strengths of both methodologies to achieve efficient and selective syntheses. These hybrid strategies can lead to shorter synthetic routes, higher yields, and improved stereoselectivity and regioselectivity compared to purely chemical methods. uni.luncats.io this compound and its derivatives are valuable intermediates in organic synthesis, including the production of pharmaceuticals and agrochemicals. For instance, this compound can be formed through the hydrolysis of its esters, such as isopropyl 3-chloropropionate, which yields 3-chloropropionic acid and isopropanol. In a broader context, chemoenzymatic methods have been applied to the synthesis of 3-halochromones, utilizing vanadium-dependent chloroperoxidase for oxidative α-halogenation. This demonstrates the utility of enzymes in introducing halogen atoms into complex structures, a principle extendable to other halogenated compounds.

Enzymatic Resolution of Stereoisomers (e.g., Menthol Transesterification with Methyl (2R)-(+)-2-Chloropropanoate)

Enzymatic resolution is a highly effective method for obtaining enantiomerically pure compounds from racemic mixtures, a critical aspect in the pharmaceutical and fine chemical industries. Lipases, a class of hydrolases, are particularly versatile biocatalysts for such applications due to their broad substrate spectrum and stability. ncats.io

A notable example of enzymatic resolution involving a chloropropanoate derivative is the kinetic resolution of (±)-menthol. This process utilizes lipase (B570770) from Candida rugosa as an efficient biocatalyst for the transesterification reaction, with methyl (2R)-(+)-2-chloropropanoate chosen as the acyl donor. The Candida rugosa lipase selectively catalyzes the transformation of (-)-menthol, yielding the corresponding 2-chloropropanoate with an excellent diastereomeric excess, typically exceeding 94%. This specific reaction highlights how enzymes can differentiate between stereoisomers, enabling the production of desired enantiopure products.

Table 1: Enzymatic Resolution of (±)-Menthol

| Substrate (Racemic) | Acyl Donor | Enzyme | Product (Enantiopure) | Diastereomeric Excess (de) | Reference |

| (±)-Menthol | Methyl (2R)-(+)-2-chloropropanoate | Candida rugosa Lipase | (-)-Menthol 2-chloropropanoate | >94% |

Enzyme Engineering for Tailored Reactivity

Natural enzymes often possess properties that are not optimal for industrial applications, such as limited stability, narrow substrate specificity, or insufficient catalytic activity. Enzyme engineering, through techniques like directed evolution and rational design, addresses these limitations by modifying enzymes to achieve tailored reactivity for specific transformations of compounds like this compound.

Directed Evolution and Rational Design of this compound-Converting Enzymes

Directed evolution involves introducing random mutations into enzyme genes and then screening for variants with improved properties, mimicking natural selection in a laboratory setting. Rational design, conversely, uses structural and mechanistic knowledge of the enzyme to guide targeted mutations. Both strategies are crucial for enhancing enzyme performance.

While direct, detailed examples of directed evolution campaigns specifically on "this compound-converting enzymes" are not extensively documented in the provided literature, the principles are well-established for dehalogenases, a class of enzymes relevant to this compound. For instance, the non-stereospecific α-haloalkanoic acid dehalogenase (DehE) from Rhizobium sp. RC1 initially showed no activity against β-haloalkanoic acids like 3-chloropropionate. However, a single mutation of Ser188 to Valine (S188V) in DehE resulted in novel enzymatic activity towards 3-chloropropionate, demonstrating a successful alteration of substrate specificity through rational design. This highlights how specific amino acid changes can enable an enzyme to act on previously unreactive substrates. Similarly, rational design and directed evolution have been successfully applied to improve the activity of dehalogenases against other halogenated compounds, such as 1,2,3-trichloropropane (B165214).

Substrate Specificity Modulation and Catalytic Efficiency Enhancement

Enzyme engineering efforts frequently aim to modulate substrate specificity, allowing enzymes to act on a broader range of substrates or to exhibit enhanced selectivity for a particular substrate. Concurrently, enhancing catalytic efficiency (often measured by kcat/KM) is a primary goal to improve reaction rates.

The aforementioned example of the DehE enzyme from Rhizobium sp. RC1 clearly illustrates substrate specificity modulation. The wild-type DehE was inactive against 3-chloropropionate, but the S188V mutation enabled its activity, effectively expanding its substrate range to include this β-chlorinated aliphatic acid. This modification demonstrates the power of targeted mutations in altering enzyme specificity.

Enhancement of catalytic efficiency can be achieved by optimizing the enzyme's active site and improving the interaction with the substrate. Computational tools play a significant role in predicting beneficial mutations that can lead to increased activity and stability. For example, in silico modeling analysis has revealed that introducing specific peptides to the N-terminus of enzymes can result in shorter distances between the substrate binding pocket and the catalytic triad, thereby improving electron transfer rates and catalytic efficiency. This suggests that similar strategies could be employed to enhance the efficiency of enzymes acting on this compound.

Table 2: Enzyme Engineering Examples for Chloropropanoate-Related Activity

| Enzyme (Source) | Wild-Type Activity Towards 3-Chloropropionate | Engineered Modification | Effect on Activity/Specificity | Reference |

| DehE (Rhizobium sp. RC1) | Inactive | Ser188Val mutation | Gained activity towards 3-chloropropionate |

Application in Biochemical Assays and Pathway Probing

This compound and its derivatives are valuable tools in biochemical research, serving in various assays and for probing metabolic pathways. Their structural features, particularly the reactive chlorine atom, make them useful probes for enzyme mechanisms and cellular responses.

Benzyl this compound, for instance, is utilized in biochemical assays to study enzyme inhibition and protein interactions. Its mechanism of action often involves nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles, allowing researchers to investigate enzyme active sites and interaction mechanisms.

Furthermore, 3-chloropropionate plays a role in probing microbial biochemical pathways. In certain microbial systems, such as Methylobacterium sp. HJ1, 3-chloropropionate has been observed to induce the production of dehalogenase enzymes without itself being metabolized. This suggests that it acts as a regulatory molecule, influencing enzyme expression rather than serving as a carbon source. This property makes it useful for studying the induction mechanisms of dehalogenases and understanding microbial adaptation to halogenated compounds. Similarly, other chlorinated propionates, like methyl 2-acetylamino-3-chloropropionate, are integral to biochemical assays for probing protein structure and functionality, aiding in deciphering enzyme regulatory mechanisms. The degradation pathways of 3-chloropropionate by specific bacterial strains, such as Rhodococcus sp., have also been investigated, highlighting its role in microbial degradation studies and bioremediation efforts concerning halogenated pollutants.

Enzyme Inhibition Studies

Derivatives incorporating the this compound moiety have been investigated for their potential as enzyme inhibitors, demonstrating a range of inhibitory activities against various metabolic enzymes. These studies often involve the synthesis of complex molecules containing the this compound structure.

For instance, research has explored zinc phthalocyanine (B1677752) compounds substituted with 1,2-phenylene bis(this compound) groups for their metabolic enzyme inhibitory effects. These compounds exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurological functions, as well as α-glucosidase. One such zinc phthalocyanine derivative showed potent inhibitory effects against AChE with an IC50 of 5.95 ± 2.12 µM and against BChE with an IC50 of 0.74 ± 0.01 µM. researchgate.net

Furthermore, novel functionally substituted esters derived from sodium diethyldithiocarbamate, including those synthesized with allyl-3-chloropropionate, have been evaluated for their enzyme inhibitory capabilities. These derivatives demonstrated potent inhibitory strength against human carbonic anhydrase isoforms (hCA I and hCA II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. The inhibition constants (Ki) varied depending on the enzyme and the specific derivative. For hCA I, Ki values ranged from 48.03 ± 9.77 to 188.42 ± 46.08 µM, and for hCA II, from 57.33 ± 6.21 to 174.34 ± 40.72 µM. Against AChE, Ki values were in the range of 115.42 ± 12.44 to 243.22 ± 43.65 µM, and for BChE, from 94.33 ± 9.14 to 189.45 ± 35.88 µM. The most effective Ki values for α-glycosidase were 32.86 ± 7.88 µM and 37.63 ± 4.08 µM for specific derivatives. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Compound Class (Derivative Type) | Enzyme Target | Inhibition Parameter (IC50 or Ki) | Value Range | Reference |

| Zinc Phthalocyanine (1,2-phenylene bis(this compound) substituted) | Acetylcholinesterase (AChE) | IC50 | 5.95 ± 2.12 µM | researchgate.net |

| Zinc Phthalocyanine (1,2-phenylene bis(this compound) substituted) | Butyrylcholinesterase (BChE) | IC50 | 0.74 ± 0.01 µM | researchgate.net |

| Zinc Phthalocyanine (1,2-phenylene bis(this compound) substituted) | α-Glucosidase | IC50 | Not specified in snippet, but potent activity mentioned | researchgate.net |

| Sodium Diethyldithiocarbamate (allyl-3-chloropropionate derivative) | Carbonic Anhydrase I (hCA I) | Ki | 48.03 ± 9.77 to 188.42 ± 46.08 µM | nih.gov |

| Sodium Diethyldithiocarbamate (allyl-3-chloropropionate derivative) | Carbonic Anhydrase II (hCA II) | Ki | 57.33 ± 6.21 to 174.34 ± 40.72 µM | nih.gov |

| Sodium Diethyldithiocarbamate (allyl-3-chloropropionate derivative) | Acetylcholinesterase (AChE) | Ki | 115.42 ± 12.44 to 243.22 ± 43.65 µM | nih.gov |

| Sodium Diethyldithiocarbamate (allyl-3-chloropropionate derivative) | Butyrylcholinesterase (BChE) | Ki | 94.33 ± 9.14 to 189.45 ± 35.88 µM | nih.gov |

| Sodium Diethyldithiocarbamate (allyl-3-chloropropionate derivative) | α-Glycosidase | Ki | 32.86 ± 7.88 to 37.63 ± 4.08 µM | nih.gov |

Investigations of Protein Interactions

Understanding the molecular basis of enzyme inhibition and other biological activities often involves detailed investigations of protein interactions. Molecular docking studies are a key computational tool used to predict the binding affinity and orientation of small molecules, such as this compound derivatives, within the active sites of target enzymes.

Research on zinc phthalocyanine compounds containing 1,2-phenylene bis(this compound) substituted groups included molecular docking studies to examine the interactions of active compounds with different enzymes. These studies complement experimental inhibition data by providing insights into the binding modes and key residues involved in the protein-ligand interactions. researchgate.net Similarly, molecular docking simulations have been performed for novel functionally substituted esters, including those derived from allyl-3-chloropropionate, to appraise their binding orientation within the catalytic active sites of enzymes like carbonic anhydrases, acetylcholinesterase, butyrylcholinesterase, and α-glycosidase. These docking results were found to be complementary to the experimentally determined Ki values, helping to elucidate the structure-activity relationships of these compounds. nih.gov

Use as a Solvent in Enzyme Activity Assays (e.g., Lipase Assays)

Beyond being a substrate or an inhibitor, certain esters of this compound have found utility as solvents in enzyme activity assays, particularly for lipases. The choice of solvent in enzyme assays, especially for hydrophobic substrates, is critical for maintaining enzyme activity and ensuring accurate measurements.

Methyl 3-chloropropionate, an ester of 3-chloropropanoic acid, has been demonstrated to be effective as a solvent in lipase assays. biosynth.com Its application as a liquid phase ion-pair extraction solvent has also been noted. biosynth.com Compared to traditional solvents like hexane (B92381), methyl 3-chloropropionate exhibits a higher viscosity and is less prone to evaporation at room temperature, which can contribute to more controlled reactions and potentially enhance the efficiency of enzyme-catalyzed processes. biosynth.com The use of water-immiscible organic solvents in biphasic systems is a recognized strategy for the enzyme-catalyzed resolution of chlorinated esters, such as methyl-2-chloropropionate, by lipases like Candida rugosa lipase. This approach allows for the hydrolysis of partially water-soluble substrates in a medium conducive to enzyme activity, with hydrolysis products ideally partitioning into the aqueous phase. dur.ac.uk

Table 2: Properties of Methyl this compound as a Solvent

| Property | Value/Description | Reference |

| Application in Assays | Effective in lipase and agarose (B213101) gel assays | biosynth.com |

| Viscosity | Higher than hexane at room temperature | biosynth.com |

| Evaporation Rate | Less likely to evaporate than hexane | biosynth.com |

| Type of Solvent | Liquid phase ion-pair extraction solvent | biosynth.com |

Advanced Analytical and Computational Methodologies in 3 Chloropropanoate Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

Spectroscopic and chromatographic methods are indispensable tools in the analysis of 3-chloropropanoate. They provide the means for separation, identification, and quantification, each offering unique advantages in terms of sensitivity, selectivity, and the type of information they can provide.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering robust and reliable quantification. A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. For 3-chloropropanoic acid, a simple isocratic method can be employed using a C18 column. youtube.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like potassium phosphate, adjusted to an acidic pH to ensure the analyte is in its protonated form. youtube.com Detection is often achieved using a UV detector at a low wavelength, typically around 210 nm. youtube.com This method is scalable and can be adapted for preparative separation to isolate impurities.

A significant advantage of HPLC is its compatibility with various sample matrices. For instance, it has been successfully used to determine the concentration of 3-nitropropionic acid, a structurally similar compound, in culture media after extraction with ethyl acetate. youtube.com The recovery rates in such applications are often high, ranging from 90.1% to 98.0%, demonstrating the method's accuracy. youtube.com

Interactive Data Table: HPLC Method for 3-Nitropropionic Acid Analysis

| Parameter | Value |

| Analytical Column | Hypersil C18 |

| Mobile Phase | CH3CN/KH2PO4 (0.02 mol/L, pH 3.0) (1/3, v/v) |

| Detection | UV at 210 nm |

| Detection Limit | 10 µg/kg |

| Recoveries | 90.1% - 98.0% |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis and Degradation Kinetics

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful tool for studying the metabolites and degradation kinetics of this compound. This technique is particularly valuable for identifying and quantifying trace levels of compounds in complex biological and environmental samples.

In the context of this compound, LC-MS can be used to track its degradation into metabolites such as 3-hydroxypropionic acid. The high sensitivity of LC-MS allows for the detection of transient intermediates and final degradation products, providing insights into the metabolic pathways involved. The use of tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by providing fragmentation patterns of the parent and product ions.

The study of degradation kinetics is another key application. By monitoring the decrease in the concentration of the parent compound and the increase in its degradation products over time, researchers can determine reaction rates and mechanisms. For example, the degradation of ceftobiprole, a complex molecule, has been studied under various stress conditions using LC-MS/MS to identify and quantify its degradation products, demonstrating the utility of this technique for kinetic studies. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of this compound and its degradation products, derivatization is often necessary to increase their volatility and thermal stability.

GC-MS has been extensively used for the determination of the closely related compound, 3-monochloropropane-1,2-diol (3-MCPD), in various food matrices. researchgate.netnist.gov These methods often involve derivatization with reagents like phenylboronic acid or heptafluorobutyrylimidazole to make the analyte amenable to GC analysis. researchgate.net The use of a deuterated internal standard, such as 3-MCPD-d5, allows for accurate quantification through isotope dilution mass spectrometry. nist.gov

This technique provides excellent separation of analytes from complex matrix components and delivers characteristic mass spectra for unambiguous identification. The limit of detection (LOD) for such methods can be very low, often in the parts-per-billion (ng/g) range, making it ideal for trace analysis. nist.gov The high resolution and sensitivity of GC-MS make it an invaluable tool for assessing the purity of this compound and profiling its degradation products in various samples.

Interactive Data Table: GC-MS Method for 3-MCPD Analysis

| Parameter | Value |

| Derivatization Reagent | Heptafluorobutyryl anhydride |

| Internal Standard | 3-MCPD-d5 |

| Analysis Mode | Selected Ion Monitoring (SIM) |

| Limit of Detection (LOD) | 1 ng/g |

| Limit of Quantitation (LOQ) | 3 ng/g |

| Recovery | ~80% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. It is particularly useful for monitoring the progress of chemical reactions in real-time and for determining the stereochemistry of molecules. nih.gov

Both ¹H and ¹³C NMR spectroscopy can be used to characterize this compound and its derivatives. The ¹H NMR spectrum of ethyl 3-chloropropionate, for example, shows distinct signals for the ethyl group protons and the two methylene (B1212753) groups of the propionate (B1217596) backbone. docbrown.info Similarly, the ¹³C NMR spectrum provides information about the chemical environment of each carbon atom in the molecule. researchgate.net

NMR is an excellent tool for reaction monitoring as it allows for the simultaneous observation of reactants, intermediates, and products without the need for sample workup. mdpi.com By acquiring spectra at regular intervals, the kinetics of a reaction can be determined. nih.gov Furthermore, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of molecules by measuring the spatial proximity of different nuclei.

Interactive Data Table: ¹H NMR Chemical Shifts for Ethyl 3-chloropropionate

| Assignment | Chemical Shift (ppm) |

| -CH2- (ester) | 4.188 |

| -CH2-Cl | 3.764 |

| -CH2- (adjacent to C=O) | 2.788 |

| -CH3 | 1.281 |

Fourier Transform Infrared (FTIR) Spectroscopy for Kinetic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By monitoring changes in the vibrational frequencies of specific bonds, FTIR can be used to follow the kinetics of chemical reactions.

The infrared spectrum of a carboxylic acid like 3-chloropropanoic acid is characterized by a broad O-H stretching vibration absorption between 2500 and 3300 cm⁻¹ and a strong C=O stretching vibration around 1700 cm⁻¹. researchgate.net The C-Cl stretching vibration is also expected to be present in the fingerprint region.

For kinetic studies, the disappearance of a reactant's characteristic absorption band or the appearance of a product's band can be monitored over time. researchgate.net For example, in the hydrolysis of this compound, the decrease in the intensity of the C-Cl stretching band and the appearance of an O-H stretching band from the resulting alcohol could be tracked to determine the reaction rate. The ability to collect data in real-time makes FTIR a valuable tool for understanding reaction mechanisms and kinetics.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide powerful in-silico tools to investigate the properties and reactivity of this compound at the atomic level. These methods complement experimental data and can offer insights that are difficult or impossible to obtain through laboratory experiments alone.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic structure, geometry, and vibrational frequencies of this compound. mdpi.com These calculations can help in understanding its reactivity, for instance, by modeling the dehalogenation process, which is a key step in its biodegradation. Computational studies have shown that quantum chemical descriptors like ionization potential, HOMO/LUMO energies, and the carbon-halogen bond distance are correlated with the biodegradation mechanism by dehalogenase enzymes.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in aqueous solution or interacting with biological macromolecules like enzymes. These simulations can reveal information about the conformational dynamics of the molecule and the nature of its interactions with its surroundings. For example, MD simulations could be used to model the binding of this compound to the active site of a dehalogenase enzyme, providing insights into the mechanism of enzymatic degradation.

The crystal structure of 3-chloropropionic acid has been determined, providing precise information about its solid-state conformation and intermolecular interactions. This experimental data serves as a valuable benchmark for validating and refining computational models.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations have become a powerful tool for analyzing reaction mechanisms at the molecular level. muni.cz These methods, including Density Functional Theory (DFT), can be used to map out the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. muni.cznih.gov This allows researchers to understand the detailed steps involved in transformations, such as the dehalogenation of this compound.

For instance, studies on the atmospheric oxidation of other chlorinated compounds, like 3-chloro-2-methyl-1-propene, have utilized high-level electronic structure calculations to investigate detailed reaction mechanisms with atmospheric radicals like OH. researchgate.net Such calculations can determine energetically favorable reaction pathways and identify stable products. researchgate.net In the context of enzymatic degradation, quantum mechanics can elucidate the precise electronic rearrangements that occur during the cleavage of the carbon-halogen bond. While specific comprehensive quantum chemical studies detailing the reaction mechanisms and energetics exclusively for this compound were not prominent in the surveyed literature, the principles from studies on related haloalkanoic acids are directly applicable. These computational techniques are essential for predicting reaction pathways and understanding the fundamental chemical reactivity of this compound. muni.cz

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic interactions between a substrate like this compound and the active site of an enzyme. These simulations model the movements of atoms and molecules over time, providing insights into the binding process, conformational changes, and the stability of the enzyme-substrate complex. mdpi.commdpi.com

A key area of research is the interaction of this compound with dehalogenase enzymes, which catalyze the cleavage of its carbon-chlorine bond. A computational study involving the modeling of D-specific dehalogenase (DehD) from Rhizobium sp. RC1 investigated its interaction with various substrates, including this compound (3-CP). mdpi.com Using molecular docking and MD simulations, the study aimed to understand the structural basis for the enzyme's substrate specificity. mdpi.com

The results of the docking analysis for this compound were particularly revealing. Unlike other substrates that formed hydrogen bonds with key active-site residues, the simulation showed that this compound did not form any hydrogen bonds with the catalytic residues of the DehD enzyme. mdpi.com This lack of interaction provides a molecular-level explanation for the experimental observation that DehD does not act on this specific substrate. mdpi.com

The study also examined the interaction of the enzyme with a water molecule, which is crucial for the hydrolytic dehalogenation mechanism. After a 5000 ps MD simulation, the water molecule was found to interact with residues Glu20, Gly44, and Ala47, positioning it for a potential role in catalysis for competent substrates. mdpi.com

| Substrate | Key Interacting Residues | Hydrogen Bond Formation | Experimental Activity with DehD |

|---|---|---|---|

| D-2-chloropropionate (D-2CP) | Arg107, Arg134, Tyr135 | Yes | Active |

| This compound (3-CP) | None | No | Inactive |

| 2,2-dichloropropionate (2,2-DCP) | Tyr100 | Yes (unfavorable distance) | Inactive |

| Water Molecule (for hydrolysis) | Glu20, Gly44, Ala47 | Yes | N/A (Co-substrate) |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity